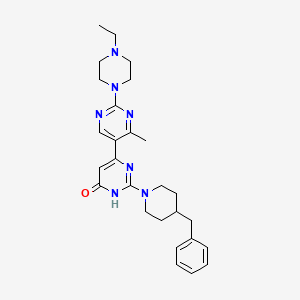
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOBUTANECARBOXAMIDE is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzylsulfanyl group attached to the thiadiazole ring, which is further connected to a cyclobutanecarboxamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOBUTANECARBOXAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced through nucleophilic substitution reactions, where a benzyl halide reacts with a thiadiazole derivative in the presence of a base.
Attachment of the Cyclobutanecarboxamide Moiety: The final step involves the coupling of the benzylsulfanyl-thiadiazole intermediate with cyclobutanecarboxylic acid or its derivatives using coupling agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the benzylsulfanyl group, potentially leading to the cleavage of the sulfur-nitrogen bond.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Cleaved products with reduced sulfur content.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOBUTANECARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOBUTANECARBOXAMIDE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interfere with DNA replication and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE: This compound has a similar structure but with an acetamide group instead of a cyclobutanecarboxamide moiety.
N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-FURAMIDE: This compound features a furamide group, providing different chemical and biological properties.
Uniqueness
N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOBUTANECARBOXAMIDE is unique due to the presence of the cyclobutanecarboxamide moiety, which can impart distinct steric and electronic effects, influencing its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C14H15N3OS2 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide |
InChI |
InChI=1S/C14H15N3OS2/c18-12(11-7-4-8-11)15-13-16-17-14(20-13)19-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16,18) |
InChI Key |
UNHLGURXSLZWQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-[4-(dimethylamino)phenyl]-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11184834.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11184839.png)

![1-(2,4-dichlorophenyl)-7-ethyl-8-methyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11184859.png)
![6-(3-chlorobenzyl)-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11184866.png)
![Ethyl 7-(3-ethoxy-4-hydroxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11184873.png)
![N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide](/img/structure/B11184888.png)
![6-Methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazinane-2-thione](/img/structure/B11184896.png)
![6-methyl-2-[(4-methylphenyl)amino]-5-pentylpyrimidin-4(3H)-one](/img/structure/B11184908.png)
![ethyl 4-(8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate](/img/structure/B11184913.png)
![2-{[(4-Methylphenyl)carbamoyl]methyl}-3-phenylbutanoic acid](/img/structure/B11184920.png)
![ethyl 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B11184925.png)
![N-(3-methoxyphenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11184927.png)
![10-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B11184929.png)
